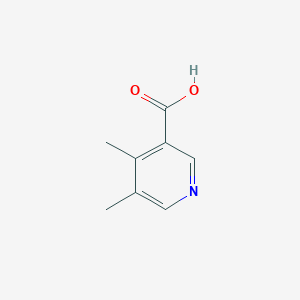

4,5-Dimethylpyridine-3-carboxylic acid

Description

Contextualizing Pyridine (B92270) Carboxylic Acids in Heterocyclic Chemistry

Pyridine carboxylic acids are organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The nitrogen atom in the pyridine ring imparts basicity and unique electronic properties, making these compounds versatile building blocks in organic synthesis. chemicalbook.com They are structurally analogous to benzene-based carboxylic acids but with distinct reactivity and biological activity profiles. The position of the carboxylic acid group on the pyridine ring gives rise to different isomers, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), each with its own characteristic properties and applications. nih.gov These compounds and their derivatives are foundational in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers.

Importance of Methylated Pyridine Carboxylic Acid Scaffolds in Chemical Research

The introduction of methyl groups onto the pyridine carboxylic acid framework significantly influences the molecule's steric and electronic properties. Methylation can enhance lipophilicity, which can be crucial for the bioavailability of drug candidates, and can also modulate the compound's binding affinity to biological targets. chem960.com Research into methylated pyridine carboxylic acids has revealed their potential in various applications. For instance, derivatives of 2-methyl-pyridine-4-carboxylic acid have been investigated for their chemotherapeutic properties, particularly in combating tuberculosis. google.com The strategic placement of methyl groups can lead to compounds with potent and selective biological activities. For example, platinum complexes incorporating dimethylpyridine ligands have demonstrated significant cytotoxicity against breast cancer cells, in some cases exceeding the efficacy of the established anticancer drug cisplatin. nih.gov Furthermore, the synthesis of various dimethylpyridine carboxylic acid isomers, such as 3,5-dimethylpyridine-4-carboxylic acid, is of interest as they serve as key intermediates in the development of new chemical entities. chemicalbook.com

Specific Research Focus: 4,5-Dimethylpyridine-3-carboxylic Acid

This compound is a specific isomer within the family of methylated pyridine carboxylic acids. While detailed research on this particular compound is not as extensive as for some of its isomers, its chemical structure suggests potential for applications in areas where modulated electronic and steric properties are desired. The presence of two methyl groups adjacent to the carboxylic acid function introduces a unique stereoelectronic environment that can influence its reactivity and interaction with other molecules.

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 878794-22-0 |

Data sourced from publicly available chemical supplier information.

While specific research findings on this compound are limited in publicly accessible literature, the established importance of its structural class suggests it is a compound of interest for synthetic and medicinal chemists. The development of synthetic routes to this and other dimethylated pyridine carboxylic acids is a key step towards exploring their potential as ligands, catalysts, or bioactive molecules. chem960.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDANYHJEWJPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613642 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878794-22-0 | |

| Record name | 4,5-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethylpyridine 3 Carboxylic Acid and Its Analogs

Traditional Synthetic Pathways for Pyridine (B92270) Carboxylic Acids

The foundational methods for synthesizing pyridine carboxylic acids have long relied on the transformation of simpler, readily available precursors. These routes, while sometimes lacking in efficiency or scope compared to modern methods, form the bedrock of pyridine chemistry.

Oxidation of Alkylpyridines to Pyridine Carboxylic Acids

One of the most direct and established methods for the synthesis of pyridine carboxylic acids is the oxidation of alkylpyridines. nih.gov This approach leverages the relative stability of the pyridine ring compared to its alkyl substituents, which can be selectively oxidized to carboxylic acid groups. Various oxidizing agents have been employed for this purpose.

Historically, strong oxidants like potassium permanganate (B83412) have been used. google.com Another common method involves oxidation with nitric acid, often in a sulfuric acid medium or under elevated temperature and pressure, to convert alkylpyridines into their corresponding carboxylic acids. google.comgoogle.comgoogle.com For example, 3-picoline can be oxidized to nicotinic acid (pyridine-3-carboxylic acid) at temperatures between 250°C and 300°C. google.com Processes using excess nitric acid at temperatures from 180°C to 370°C and pressures of 20 to 500 atmospheres have been developed for industrial production. google.com

Perchloric acid in the presence of sulfuric acid has also been utilized, with the reaction proceeding at temperatures between 150°C and 350°C. google.com Furthermore, oxidation can be achieved using molecular halogens, such as chlorine, in an aqueous solution under actinic radiation. google.com In some catalytic systems, manganese complexes are used with hydrogen peroxide; however, studies have shown that pyridyl-based ligands in these systems can degrade in situ to form pyridine-2-carboxylic acid, which then acts as the true catalytic species. nih.gov

Table 1: Examples of Alkylpyridine Oxidation

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 3-Picoline | Perchloric acid, Sulfuric acid, ~250-300°C | Nicotinic Acid | google.com |

| Lower Alkyl Pyridine | Nitric acid (excess), 180-370°C, 20-500 atm | Pyridine Carboxylic Acid | google.com |

| Methyl-pyridine | Molecular halogen, Aqueous solution, Actinic radiation | Pyridine Carboxylic Acid | google.com |

Condensation Reactions in Pyridine Ring Formation

Condensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. numberanalytics.com These multicomponent reactions are valued for their ability to construct a wide range of functionalized pyridines from simple starting materials. acsgcipr.org

The Hantzsch Dihydropyridine (B1217469) Synthesis is a classic example, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). pharmaguideline.comyoutube.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.comwikipedia.org

The Guareschi-Thorpe reaction involves the condensation of a keto-ester with an aldehyde to yield a substituted pyridine. pharmaguideline.com Similarly, the Bohlmann-Rahtz pyridine synthesis constructs the pyridine ring from an enamine and an ethynyl (B1212043) ketone through a Michael addition followed by cyclodehydration. acsgcipr.orgresearchgate.net This method offers excellent control over regiochemistry. researchgate.net

The Chichibabin pyridine synthesis , first reported in 1924, is a general method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, it often suffers from low yields, though the precursors are inexpensive. wikipedia.org

Table 2: Overview of Key Condensation Reactions for Pyridine Synthesis

| Named Reaction | Reactants | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | pharmaguideline.comyoutube.com |

| Guareschi-Thorpe Synthesis | Keto-ester, Aldehyde | Direct condensation to a substituted pyridine. | pharmaguideline.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Proceeds via a Michael addition-cyclodehydration sequence. | acsgcipr.orgresearchgate.net |

Heterocyclization Approaches

Beyond simple condensations, other heterocyclization strategies are employed to construct the pyridine scaffold. These often involve cycloaddition reactions where the ring is formed in a concerted or stepwise manner from unsaturated precursors. baranlab.org

One prominent approach is the inverse-electron-demand Diels-Alder reaction . This method uses electron-deficient azadienes, such as 1,2,4-triazines, which react with electron-rich dienophiles (like enamines) to form a bicyclic intermediate. researchgate.netbaranlab.org This intermediate then undergoes a retro-Diels-Alder reaction, extruding a small molecule (e.g., nitrogen gas) to yield the aromatic pyridine ring. baranlab.org

Another powerful strategy is the transition metal-catalyzed [2+2+2] cycloaddition . rsc.org This reaction constructs the pyridine ring by trimerizing two alkyne molecules and one nitrile molecule. This method is highly modular and allows for the synthesis of complex, polysubstituted pyridines under mild conditions. rsc.org Various transition metals, including cobalt and rhodium, have been shown to effectively catalyze this transformation. rsc.org

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced sophisticated catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of pyridine derivatives.

Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for functionalizing existing pyridine rings or constructing them. numberanalytics.comnih.gov Catalysts based on palladium, rhodium, copper, and other metals facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyridine core. rsc.orgnih.gov These methods are often more direct and atom-economical than traditional approaches. rsc.org For instance, palladium-catalyzed reactions can be used to couple N-aryl-2-aminopyridines with alkynes or aryltrifluoroborates to build more complex heterocyclic systems. rsc.org

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used metal-catalyzed reactions for forming C-C bonds. researchgate.net It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

This reaction is particularly valuable for the synthesis of aryl-substituted pyridines, which are common motifs in pharmaceuticals. The coupling of brominated pyridine derivatives with various arylboronic acids provides a direct route to biaryl compounds. nih.gov Highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple 2-pyridyl nucleophiles with aryl bromides and chlorides. nih.gov

A notable extension of this chemistry is the decarbonylative Suzuki cross-coupling . This variant allows for the direct use of pyridine carboxylic acids as coupling partners. nih.gov In this process, the carboxylic acid is coupled with an arylboronic acid, and the carboxyl group is extruded as carbon monoxide, resulting in the formation of a heterobiaryl product. This provides a novel disconnection strategy, using readily available carboxylic acids instead of the corresponding halides. nih.gov

Table 3: Examples of Suzuki-Miyaura Coupling for Pyridine Derivatives

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Pyridylboronate | 3,5-(CF₃)₂-Bromobenzene | Pd₂(dba)₃ / Phosphine Ligand | 2-Arylpyridine | nih.gov |

| 3-Pyridine Carboxylic Acid | 4-Methoxyphenyl Boronic Acid | Palladium Catalyst | 3-Arylpyridine (decarbonylative) | nih.gov |

| Bromoaryl Carboxylic Acids | Tetraphenylboron Sodium | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | Biaryl Carboxylic Acid | mdpi.com |

Copper-Catalyzed Syntheses

Copper-catalyzed reactions represent a significant avenue for the synthesis of pyridine carboxylic acids. These methods are valued for their efficiency and functional group tolerance. Research has demonstrated the utility of copper catalysis in various cross-coupling reactions to construct the pyridine core or introduce carboxylic acid functionalities. For instance, copper-catalyzed carboxylation reactions using CO2 or other carboxylating agents on pre-functionalized pyridines are a common strategy. The choice of ligand, copper source, and reaction conditions is crucial for achieving high yields and selectivity.

A notable application involves the use of a copper-catalyzed three-component reaction. This approach combines an enamine, a Michael acceptor, and an ammonium (B1175870) salt to construct the pyridine ring in a single step. The process is often efficient, leading to polysubstituted pyridines. The specific substitution pattern, including the placement of the dimethyl and carboxylic acid groups, can be controlled by the choice of starting materials.

Table 1: Examples of Copper-Catalyzed Reactions for Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(I) salt with a diamine ligand | Enamines, Michael acceptors, Ammonium salt | Polysubstituted Pyridines | One-pot, three-component synthesis. |

| Copper iodide (CuI) | Halopyridines, CO2 source | Pyridine Carboxylic Acids | Direct carboxylation of the pyridine ring. |

Palladium-Catalyzed Approaches

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the synthesis of pyridine carboxylic acids is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful methods for constructing the pyridine skeleton or for the functionalization of a pre-existing pyridine ring. For example, a Suzuki coupling between a dihalopyridine and an appropriate boronic acid can be employed to introduce the methyl groups, followed by a subsequent carbonylation reaction to install the carboxylic acid moiety.

The versatility of palladium catalysis allows for a modular approach to synthesizing a wide array of substituted pyridine carboxylic acids. The development of advanced phosphine ligands has been instrumental in improving the efficiency and scope of these reactions, enabling the coupling of even challenging substrates.

Organocatalytic and Photoredox-Catalyzed Methods

Recent advancements in synthetic methodology have seen the rise of organocatalytic and photoredox-catalyzed reactions, offering metal-free or mild alternatives for the synthesis of complex molecules.

Brønsted Acid Catalysis in Chiral Synthon Preparation

Brønsted acid catalysis plays a crucial role in the preparation of chiral synthons that can be elaborated into enantiomerically enriched pyridine derivatives. Chiral Brønsted acids can catalyze asymmetric reactions, such as aza-Diels-Alder reactions or Michael additions, to create stereocenters with high levels of control. These chiral building blocks are then converted through a series of steps into the target chiral pyridine carboxylic acids. This strategy is particularly important for the synthesis of biologically active molecules where a specific stereoisomer is required.

Cooperative Nickel/Photoredox Catalysis for α-Acylation

A cooperative catalysis approach combining nickel and a photoredox catalyst has been developed for the α-acylation of the methyl groups on pyridine rings. This method allows for the direct introduction of an acyl group onto the carbon adjacent to the pyridine ring. The reaction proceeds via a dual catalytic cycle where the photoredox catalyst generates a radical species upon light irradiation, which is then intercepted by the nickel catalyst to facilitate the cross-coupling with an acyl electrophile. This technique provides a direct method for functionalizing the alkyl side chains of dimethylpyridines.

Table 2: Nickel/Photoredox-Catalyzed α-Acylation of Methylpyridines

| Catalyst System | Substrates | Reagent | Key Outcome |

| NiBr2·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) / Ir(ppy)3 | Methylpyridines, Acid Anhydrides | N/A | Direct α-acylation of the methyl group. |

Green Chemistry Approaches in Pyridine Carboxylic Acid Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of pyridine carboxylic acids.

Ultrasound-Induced Synthesis Methods

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. In the context of pyridine carboxylic acid synthesis, ultrasound can be used to enhance the efficiency of various reactions, including the Hantzsch pyridine synthesis and related multicomponent reactions. The mechanical effects of acoustic cavitation, such as intense local heating and pressure, can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. This technique has been successfully applied to the synthesis of a variety of substituted pyridines, demonstrating its potential for the greener production of compounds like 4,5-dimethylpyridine-3-carboxylic acid.

Hydrocarboxylation of Alcohols with Carbon Dioxide and Hydrogen

The synthesis of carboxylic acids through the hydrocarboxylation of alcohols using carbon dioxide (CO2) and hydrogen (H2) represents a modern and environmentally conscious approach to carbon-carbon bond formation. This method is particularly attractive due to the abundance and low toxicity of CO2 as a C1 feedstock.

Research has demonstrated that this transformation can be effectively catalyzed by transition metal complexes. For instance, a catalytic system composed of iridium(III) acetate (B1210297) and lithium iodide (LiI) has been shown to facilitate the synthesis of C3 and higher carboxylic acids from various alcohols. acs.orgrsc.org The reaction typically requires elevated temperatures, with optimal results often achieved around 170°C. acs.orgrsc.org This catalytic system displays broad substrate scope, proving effective for primary, secondary, and tertiary alcohols, as well as polyols. acs.orgrsc.org

The proposed mechanism for this reaction involves several key steps. Initially, the alcohol is thought to be dehydrated to form an olefin intermediate. This is followed by the hydrocarboxylation of the olefin with CO2 and H2, a process that itself can be complex and involve multiple catalytic cycles.

A study on the hydrocarboxylation of styrenes with CO2 and H2, which provides insight into the carboxylation of unsaturated intermediates, employed a rhodium catalyst in conjunction with a ruthenium-based photosensitizer under visible light irradiation. nih.govdtu.dk This dual catalytic system was successful in promoting the desired carboxylation over the competing hydrogenation of the olefin. nih.gov

The following table summarizes representative conditions for the hydrocarboxylation of alcohols and related unsaturated compounds:

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (CO2/H2) | Product | Yield (%) | Reference |

| Various Alcohols | Iridium(III) acetate / LiI | - | >120 | - | C3+ Carboxylic Acids | - | acs.orgrsc.org |

| Cyclohexene | Ir(acac)(CO)2 / LiI | Acetic Acid | 170 | 5.3 MPa / 1.0 MPa | Cyclohexanecarboxylic acid | - | |

| Styrene Derivatives | [Rh(OAc)(C2H4)2]2 / P(4-CF3C6H4)3 / Ru(bpy)32 | DMA | Room Temp. | 1 atm (2:1) | Branched Carboxylic Acid | Good | nih.govdtu.dk |

| Methanol | Rh2(CO)4Cl2 / 4-methylimidazole (B133652) / LiCl / LiI | DMI | 180 | - | Acetic Acid | 81.8 | researchgate.net |

Table 1: Reaction Conditions for Hydrocarboxylation of Alcohols and Olefins

Photoredox-Catalyzed Decarboxylation for Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions, and the decarboxylation of carboxylic acids is a prominent application of this technology. This method allows for the conversion of readily available carboxylic acids into valuable radical intermediates, which can then participate in a variety of bond-forming reactions.

The general mechanism involves the single-electron oxidation of a carboxylate by an excited-state photocatalyst. This generates a carboxyl radical that rapidly undergoes decarboxylation to produce an alkyl or aryl radical. This radical can then be trapped by a suitable reaction partner. Dual catalytic systems, often pairing a photoredox catalyst with a transition metal catalyst (such as nickel), have significantly expanded the scope of these reactions, enabling cross-coupling transformations that were previously challenging. acs.orgnih.govorganic-chemistry.org

This strategy has been successfully applied to the decarboxylative cross-coupling of alkyl carboxylic acids with various partners, including vinyl halides and aryl halides. acs.orgnih.govorganic-chemistry.org The reaction conditions are typically mild, often proceeding at room temperature under irradiation with visible light (e.g., blue LEDs). The choice of photocatalyst, such as iridium or ruthenium complexes, is crucial for the efficiency of the reaction.

Below is a table illustrating the scope of photoredox-catalyzed decarboxylative coupling reactions:

| Carboxylic Acid Substrate | Coupling Partner | Photocatalyst | Ni-Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Tetrahydrofuran-2-carboxylic acid | (E)-1-Iodo-1-octene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NiCl2·glyme | Cs2CO3 | - | Allylic ether | 83 | nih.gov |

| Cyclohexylglyoxylic acid | 4-Bromobenzonitrile | Ir(ppy)3 | NiCl2·diglyme | DBU | DMA | Aryl ketone | 80 | princeton.edu |

| 3-Indoleacetic acid | 1,4-Dichlorobenzene | fac-Ir(ppy)3 | - | K2CO3 | DMSO | Unsymmetrical diarylmethane | 73 | nih.gov |

| Phenylacetic acid | (E)-1-Bromo-1-octene | Ir[dF(Me)ppy]2(dtbbpy)PF6 | NiCl2·dtbbpy | DBU | DMSO | Vinylation product | 96 | acs.org |

Table 2: Examples of Photoredox-Catalyzed Decarboxylative Coupling Reactions

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound relies on the availability of suitably substituted pyridine precursors. A common and effective strategy for the introduction of a carboxylic acid group onto a pyridine ring is through the hydrolysis of a corresponding nitrile (cyanopyridine).

A plausible key intermediate for the synthesis of this compound is 4,5-dimethyl-3-cyanopyridine . While a direct synthesis for this specific compound is not extensively detailed in the provided search results, its preparation can be inferred from analogous reactions. The synthesis of related cyanopyridines often involves the construction of the pyridine ring through multi-component reactions or the modification of an existing pyridine scaffold. For instance, the synthesis of various 3-cyanopyridine (B1664610) derivatives has been achieved through one-pot, three-component reactions involving aldehydes, activated nitriles, and an ammonia source. rsc.org

A potential route to 4,5-dimethyl-3-cyanopyridine could involve the ammoxidation of 3,4,5-trimethylpyridine. Ammoxidation is an industrial process used to convert methyl-substituted aromatics and heteroaromatics into their corresponding nitriles using ammonia and oxygen, often over a vanadium-based catalyst. researchgate.net

Once the key intermediate, 4,5-dimethyl-3-cyanopyridine, is obtained, the final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a well-established chemical conversion that can be achieved under either acidic or basic conditions. lumenlearning.comlibretexts.org Heating the cyanopyridine under reflux with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide, will yield the desired this compound. lumenlearning.comlibretexts.org For example, the hydrolysis of 3-cyanopyridine to nicotinic acid is a known process. libretexts.orggoogle.com

The synthesis of a related precursor, 3-cyano-4-methylpyridine, has been reported starting from 2,6-dichloro-3-cyano-4-methylpyridine via hydrogenation. prepchem.com This highlights a strategy of building a more complex pyridine and then removing directing groups to arrive at the desired substitution pattern.

Spectroscopic and Computational Characterization of 4,5 Dimethylpyridine 3 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in modern chemistry for determining molecular structures. By analyzing the interaction of electromagnetic radiation with matter, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the atomic arrangement and electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4,5-Dimethylpyridine-3-carboxylic acid is expected to show distinct signals corresponding to its different types of protons. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region, due to deshielding and hydrogen bonding. The two protons on the pyridine (B92270) ring are expected in the aromatic region, likely between 7.0 and 9.0 ppm. The two methyl groups (–CH₃) attached to the pyridine ring would appear as sharp singlets in the upfield region, generally between 2.0 and 3.0 ppm. For comparison, the methyl protons in 4-methylnicotinic acid appear around 2.52 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 165–180 ppm. The carbon atoms of the pyridine ring would resonate between approximately 120 and 160 ppm. The carbons of the two methyl groups are expected to appear at much higher field, typically between 15 and 25 ppm. For instance, the methyl carbon in 4-methylbenzoic acid resonates at 21.6 ppm. rsc.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group typically gives rise to a strong, sharp peak around 1700–1730 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1450–1630 cm⁻¹ region. C–H stretching vibrations from the methyl groups and the pyridine ring usually appear just below and above 3000 cm⁻¹, respectively. For example, the IR spectrum of nicotinic acid shows a characteristic C=O band at 1698 cm⁻¹ and a C=N band at 1617 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is typically a weaker band in Raman spectra compared to IR. However, the symmetric vibrations of the pyridine ring are often strong and sharp, making them easily identifiable.

Typical Vibrational Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the carboxylic acid group are the primary chromophores. Simple carboxylic acids absorb around 210 nm, which is often not practically useful. However, the conjugated system of the pyridine ring leads to more distinct absorptions. Nicotinic acid, a related compound, exhibits characteristic absorption peaks at approximately 213 nm and 261 nm in an acidic solution. starna.com Similar absorption maxima are expected for this compound, likely influenced by the electronic effects of the two methyl substituents.

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insight into molecular properties, complementing experimental data and helping to predict molecular behavior.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of organic compounds. nih.gov For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable geometric conformation by optimizing bond lengths and angles. jocpr.comekb.eg Studies on similar molecules, such as 6-methylnicotinic acid, have shown that calculated bond lengths and angles from DFT are in good agreement with experimental data obtained from X-ray crystallography. jocpr.com These calculations can confirm the planarity of the pyridine ring and determine the orientation of the carboxylic acid and methyl groups relative to the ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methyl groups, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the pyridine nitrogen. DFT calculations can provide the energies of these orbitals and visualize their distribution across the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Computational studies on related pyridine carboxylic acids have successfully used this analysis to interpret electronic transitions and reactivity. researchgate.net

Table of Mentioned Compounds

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis for Intermolecular Interactions

No published data are available.

Conformational Analysis and Charge Distribution Studies

No published data are available.

Computational Prediction of Spectroscopic Parameters

No published data are available.

Advanced Research Applications of 4,5 Dimethylpyridine 3 Carboxylic Acid and Its Derivatives

Applications in Organic Synthesis

The unique structural arrangement of 4,5-Dimethylpyridine-3-carboxylic acid, featuring a pyridine (B92270) core substituted with two methyl groups and a carboxylic acid function, establishes it as a valuable synthon in the field of organic chemistry. Its inherent reactivity and the potential for diverse functional group transformations make it a versatile starting material for the construction of more elaborate molecular frameworks and novel heterocyclic systems.

Building Blocks for Complex Molecular Architectures

As a substituted pyridine derivative, this compound serves as a foundational building block for the synthesis of complex molecules, particularly those with pharmaceutical or material science applications. The pyridine ring itself is a common motif in a vast array of biologically active compounds. The presence of the carboxylic acid group provides a convenient handle for a variety of chemical modifications, including amidation, esterification, and reduction, allowing for its incorporation into larger and more complex molecular structures.

Precursors for Advanced Heterocyclic Compounds

A significant application of this compound and its derivatives lies in their role as precursors for the synthesis of advanced heterocyclic compounds, particularly fused ring systems. The functional groups on the pyridine ring can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic systems.

For instance, derivatives of pyridine carboxylic acids are key intermediates in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. These fused heterocyclic systems are of considerable interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis of these compounds can be achieved by reacting diaminopyridines with the appropriate carboxylic acid derivatives nih.gov. The specific substitution pattern of this compound could be exploited to generate novel imidazopyridine derivatives with unique biological profiles.

The general synthetic utility of pyridine derivatives as precursors to fused heterocycles is well-established. For example, the synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines can be achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes nih.gov. While this example does not directly use this compound, it illustrates a common strategy where a substituted pyridine core is a crucial starting material for constructing more complex heterocyclic systems.

| Precursor | Resulting Heterocyclic System | Synthetic Strategy |

| 3,4-Diaminopyridine | 5H-Imidazo[4,5-c]pyridines | Reaction with aldehyde-Na2S2O5 adducts nih.gov |

| 2,3-Diaminopyridine | 4H-Imidazo[4,5-b]pyridines | Reaction with aldehyde-Na2S2O5 adducts nih.gov |

| Substituted Pyridines | Terpyridines | Hantzsch-type oxidative coupling with rongalite mdpi.com |

| Ylidenemalononitriles | Multi-substituted Pyridines | Mild, solvent-free reaction at room temperature rsc.org |

Role in Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry and catalysis. The ability to form stable complexes with a variety of transition metals is a key feature that underpins their application in this field.

Pyridine Carboxylic Acids as Ligands in Transition Metal-Catalyzed Reactions

Pyridine carboxylic acids are a well-established class of ligands in transition metal catalysis. The coordination of the pyridine nitrogen and the carboxylate oxygen to a metal center can create a stable chelate ring, influencing the electronic and steric properties of the metal catalyst. This, in turn, can modulate the catalyst's activity, selectivity, and stability in a variety of organic transformations.

Metal complexes featuring such ligands have been widely explored for their catalytic and therapeutic applications nih.govmdpi.commdpi.com. The specific substituents on the pyridine ring, such as the dimethyl groups in this compound, can be used to fine-tune the ligand's properties and, consequently, the performance of the resulting metal catalyst. While specific catalytic applications of complexes derived from this compound are not extensively detailed in the available literature, the broader class of pyridine carboxylic acid-metal complexes is known to be active in various catalytic processes.

Asymmetric Catalysis with Chiral Pyridine Derivatives

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Chiral derivatives of pyridine carboxylic acids can be synthesized and employed as ligands in transition metal-catalyzed asymmetric reactions.

By introducing a chiral center into the ligand backbone, for example, through the use of a chiral amine or alcohol to derivatize the carboxylic acid group, it is possible to create a chiral environment around the metal center. This chiral environment can then induce enantioselectivity in the catalytic transformation of a prochiral substrate. Although specific examples of chiral derivatives of this compound in asymmetric catalysis are not readily found, the general principle is a cornerstone of modern organic synthesis. The asymmetric synthesis of L-azetidine-2-carboxylic acid and its congeners, for instance, has been achieved using a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime, highlighting the power of chiral auxiliaries in achieving high enantioselectivity nih.gov.

Photocatalysis and Cooperative Catalytic Systems

In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Metal complexes, particularly those with ligands capable of absorbing light and participating in electron transfer processes, are at the forefront of this field. Pyridine carboxylic acid ligands can play a crucial role in the design of novel photocatalysts.

For example, a dinuclear Gd(III) complex with 6-phenylpyridine-2-carboxylic acid and 1,10-phenanthroline ligands has been shown to exhibit photocatalytic activity in the reduction of carbon dioxide mdpi.com. This demonstrates the potential of pyridine carboxylic acid-based metal complexes in light-driven chemical transformations. Furthermore, coordination polymers based on m-carboxylic acids have been investigated for the efficient photocatalytic degradation of pollutants like ciprofloxacin under visible light mdpi.com.

The development of cooperative catalytic systems, where two or more catalytic species work in concert to achieve a transformation that is not possible with either catalyst alone, is a growing area of research. Ligands based on pyridine carboxylic acids could be incorporated into such systems, for instance, by creating bimetallic complexes or by using a metal complex in conjunction with an organocatalyst. While specific examples involving this compound are scarce, the fundamental principles of ligand design and catalyst development suggest its potential in these advanced catalytic applications.

| Catalyst Type | Application | Key Features |

| Transition Metal Complexes with Pyridine Carboxylic Acid Ligands | General Catalysis | Tunable electronic and steric properties, enhanced stability. |

| Chiral Pyridine Derivative Complexes | Asymmetric Catalysis | Induction of enantioselectivity in reactions. |

| Metal Complexes with Pyridine Carboxylic Acid Ligands | Photocatalysis | Light absorption and electron transfer capabilities for CO2 reduction and pollutant degradation mdpi.commdpi.com. |

Contributions to Materials Science

While direct studies on the incorporation of this compound into materials are limited, the broader class of pyridine carboxylic acids has been extensively explored for the development of advanced materials. Based on these studies, the potential contributions of this compound can be inferred.

Pyridine dicarboxylic acids are recognized as valuable monomers for the synthesis of polyesters and other polymers. The introduction of a pyridine unit into a polymer backbone can impart specific properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. While specific research on polymers derived from this compound is not yet prevalent, the principles established for other pyridine dicarboxylic acid isomers suggest its potential utility. The methyl substituents on the pyridine ring could, for instance, enhance the solubility of resulting polymers in organic solvents and influence the polymer's morphology and mechanical properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. Pyridine carboxylic acids are widely employed as linkers in MOF synthesis due to their ability to form strong coordination bonds with metal centers. The resulting MOFs can exhibit high porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. Although there are no specific reports on the use of this compound as a MOF linker, its structure is analogous to other pyridine dicarboxylic acids that have been successfully used to create novel MOFs. The dimethyl substitution could influence the pore size and chemical environment within the MOF, potentially leading to materials with tailored properties.

Table 1: Examples of Pyridine-Based Linkers in MOF Synthesis and Their Potential Comparison with this compound

| Linker Name | Structure | Resulting MOF Properties | Potential Influence of this compound as a Linker |

| Pyridine-3,5-dicarboxylic acid | Forms 2D and 3D coordination polymers with diverse topologies. | The methyl groups could introduce steric hindrance, potentially leading to different framework topologies and pore geometries. | |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Acts as an adaptable linker for assembling a diversity of new coordination polymers with varying structural multiplicity. | The more compact nature of this compound might result in MOFs with smaller pore sizes. |

The functionalization of nanomaterials with organic molecules can significantly enhance their properties and expand their applications. While direct application of this compound in nanomaterials development has not been extensively reported, nicotinic acid (pyridine-3-carboxylic acid) has been used to coat magnetite nanorods. This suggests that this compound could also be employed as a surface modifier for various nanoparticles. The pyridine and carboxylic acid moieties could serve as anchoring groups to the nanoparticle surface, while the dimethylpyridine core could be further functionalized to introduce specific properties, such as fluorescence or catalytic activity.

Medicinal Chemistry Research and Biological Activity Studies (Excluding Clinical Trials)

The pyridine nucleus is a common scaffold in many biologically active compounds. Nicotinic acid itself is a well-known vitamin (Niacin) with important physiological roles. Research into derivatives of pyridine carboxylic acids continues to be an active area in the quest for new therapeutic agents.

The inhibition of specific enzymes is a key strategy in the treatment of various diseases. While there is no direct evidence of this compound inhibiting carbonic anhydrase or acetylcholinesterase, related pyridine derivatives have shown promise in this area.

Carbonic Anhydrase: Certain 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with cancer. mdpi.comnih.gov This indicates that the pyridine-3-sulfonamide scaffold is a viable starting point for developing CA inhibitors. Derivatives of this compound, particularly if converted to the corresponding sulfonamide, could be investigated for similar inhibitory activity.

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic approach for Alzheimer's disease. Novel AChE inhibitors have been synthesized based on 3-hydroxypyridin-4-one and benzylpiperidine scaffolds. nih.gov This highlights the potential of substituted pyridines in the design of new AChE inhibitors. The specific substitution pattern of this compound could offer a unique steric and electronic profile for interaction with the active site of AChE.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant properties of various heterocyclic compounds, including those with a pyridine core, are of significant interest. For instance, novel derivatives of thiazolo[4,5-b]pyridine have been synthesized and shown to possess antioxidant activity. pensoft.net The evaluation of the antioxidant potential of this compound and its derivatives could be a promising area of research. The electron-donating nature of the methyl groups on the pyridine ring might influence its ability to scavenge free radicals.

Table 2: Biological Activity of Structurally Related Pyridine Derivatives

| Compound Class | Target/Activity | Research Findings | Potential Relevance for this compound |

| 4-Substituted Pyridine-3-sulfonamides | Carbonic Anhydrase Inhibition | Exhibited a broad range of inhibitory activity against various hCA isoforms. mdpi.comnih.gov | Suggests that sulfonamide derivatives of this compound could be potential carbonic anhydrase inhibitors. |

| 3-Hydroxypyridin-4-one Derivatives | Acetylcholinesterase Inhibition | Showed promising AChE inhibition compared to donepezil. nih.gov | Indicates that the substituted pyridine scaffold is a viable starting point for designing new AChE inhibitors. |

| Thiazolo[4,5-b]pyridine Derivatives | Antioxidant Activity | Synthesized compounds demonstrated in vitro antioxidant properties. pensoft.net | Suggests that this compound and its derivatives may possess antioxidant capabilities worth investigating. |

Modulation of Biological Pathways (e.g., Cytokine Modulation, NF-kB)

Derivatives of this compound have shown promise in the modulation of key biological pathways, particularly those involved in inflammation. Research into new dimethylpyridine derivatives has indicated potential inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov These enzymes are pivotal in the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies. Molecular docking analyses of these compounds have revealed promising binding interactions, suggesting a significant potential for these molecules to serve as lead compounds for the development of novel anti-inflammatory agents. nih.gov

Furthermore, studies on related pyridine carboxylic acid derivatives have demonstrated the ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct studies on this compound are limited, the broader class of pyridine derivatives has been shown to suppress NF-κB activation, thereby decreasing the expression of inflammatory mediators. This suggests a plausible mechanism through which derivatives of this compound could exert anti-inflammatory effects.

Development of Ligands for Biological Targets

The structural motif of pyridine-3-carboxylic acid is a valuable scaffold in the design of ligands for various biological targets. Multivariate methods and molecular property analyses have shown a high degree of similarity between pyridine-3-carboxylic acid (nicotinic acid) and several drugs that penetrate the central nervous system, indicating its potential as a drug carrier. nih.gov This similarity in properties suggests that derivatives of this compound could be engineered to target specific receptors and enzymes within the body.

The development of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives as partial agonists for the retinoid X receptor (RXR) highlights the potential of this chemical class in designing receptor-specific ligands. researchgate.net By modifying the core structure, researchers were able to create a new RXR partial agonist with reduced teratogenicity, demonstrating the tunability of these compounds for specific biological interactions. researchgate.net

Studies on Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific studies on this compound are not extensively documented, research on related imidazo[4,5-b]pyridine derivatives has demonstrated their potential as antibacterial agents. nih.gov These compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.

Furthermore, the broader class of naphthyridine-3-carboxylic acid derivatives has been extensively investigated for its antimicrobial properties. mdpi.com These compounds often function by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial replication. The structural similarities suggest that derivatives of this compound could be explored for similar antimicrobial activities.

Research into Specific Inhibitor Activities (e.g., Sugar Phosphatase, Pim-1 Kinase)

In the context of kinase inhibition, pyridine-containing compounds have emerged as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. researchgate.net Several pyridone derivatives have been identified as effective Pim-1 kinase inhibitors. researchgate.net The development of these inhibitors often involves modifying the pyridine core to enhance binding affinity and selectivity. Given that Pim-1 kinase is a validated target in oncology, the exploration of this compound derivatives as potential Pim-1 inhibitors presents a promising avenue for cancer drug discovery. ekb.eg

Anti-tubercular Activity Investigations with Dihydropyridine (B1217469) Derivatives

A significant area of research for pyridine-based compounds is in the development of anti-tubercular agents. Specifically, 1,4-dihydropyridine derivatives have shown considerable promise. The substitution of a carboxylate ester with an aryl carboxamide group in 1,4-dihydropyridines has been shown to yield significant antitubercular properties. nih.gov

Recent studies have focused on the synthesis of novel 1,4-dihydropyridine-3,5-dicarboxamide analogues, which have demonstrated notable anti-tubercular activity. nih.gov These compounds often act as prodrugs, which are hydrolyzed within the mycobacterial cell wall to their active carboxylic acid forms. nih.gov Research has indicated that some of these derivatives are more potent than the first-line anti-tubercular drug isoniazid.

| Compound Type | Key Structural Features | Activity |

| Dihydropyrimidine carboxylates | 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5 carboxylate | MIC of 0.02 μg/mL against M. tuberculosis H(37)Rv nih.gov |

| Dihydropyridine-dicarboxamides | Various substitutions on the dihydropyridine ring | Good to remarkable activity against M. tuberculosis bpasjournals.com |

Antifungal Activity Studies

The antifungal potential of pyridine derivatives is another active area of investigation. While direct studies on this compound are limited, related structures have shown promising results. For instance, N-phenylbenzamides, which can be considered structural analogues, have demonstrated the ability to inhibit the growth of Candida albicans. mdpi.com

The mechanism of action for many antifungal agents involves the inhibition of crucial fungal enzymes. The structural features of pyridine carboxylic acids make them suitable candidates for designing enzyme inhibitors that could target fungal-specific pathways.

Applications in Analytical Chemistry and Sensing

The unique chemical properties of pyridine carboxylic acids and their derivatives lend themselves to applications in analytical chemistry and sensing. The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, making these compounds useful as ligands in the development of chemical sensors.

For example, pyridine-2,6-dicarboxylic acid has been utilized in the creation of a "turn-off" fluorescent sensor for the detection of Cu(II) ions in aqueous media. This demonstrates the potential for designing sensors based on the specific binding properties of pyridine dicarboxylic acids. While direct applications of this compound in this area are yet to be fully explored, its structure suggests that it could be functionalized to create selective chemosensors for various analytes.

Furthermore, gas chromatography-mass spectrometry (GC-MS) based methods have been developed for the identification and quantification of related carboxylic acids in biological samples, indicating that analytical methods for this compound could be readily developed for research and diagnostic purposes. researchgate.net

Adsorption Studies on Metal Oxide Surfaces

While direct studies on the adsorption of this compound on metal oxide surfaces are not extensively documented, research on structurally similar pyridine carboxylic acids provides significant insights into the potential adsorption mechanisms. A notable study on the adsorption of pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—on hydrated colloidal cerium dioxide (ceria) films offers a valuable comparative framework. researchgate.netacs.org

This research utilized attenuated total reflectance (ATR) infrared (IR) spectroscopy to characterize the surface adsorption on ceria, a technologically important metal oxide. researchgate.netacs.org The findings indicate that the interaction between pyridine carboxylic acids and the ceria surface involves both the pyridyl ring nitrogen and the carboxylate functional group. researchgate.netacs.org The adsorption behavior was found to be pH-dependent, with the intermediate form of the molecules playing a key role.

A key finding was that picolinic acid exhibited the strongest adsorption to the ceria surface compared to nicotinic and isonicotinic acids. researchgate.netacs.org This enhanced adsorption is attributed to the adjacent positions of the protonated pyridyl nitrogen and the carboxylate group in picolinic acid, which likely facilitates a more stable surface complex. researchgate.netacs.org Given that this compound is a derivative of nicotinic acid, its adsorption behavior might be expected to be similar, although the electronic effects and steric hindrance from the two methyl groups could introduce significant modifications.

The experimental Langmuir constants, which quantify the adsorption affinity, for the different pyridine carboxylic acid isomers on the ceria surface are presented in the table below.

| Compound | Isomer Position | Langmuir Constant (KL) |

|---|---|---|

| Picolinic Acid | 2-Pyridinecarboxylic acid | Strongest Adsorption |

| Nicotinic Acid | 3-Pyridinecarboxylic acid | Intermediate Adsorption |

| Isonicotinic Acid | 4-Pyridinecarboxylic acid | Weakest Adsorption |

These studies on analogous compounds underscore the importance of the relative positioning of the functional groups in determining the adsorption affinity on metal oxide surfaces. The dissociative adsorption of carboxylic acids on metal oxide nanocrystals, where both the proton and carboxylate moiety interact with the surface, is a critical concept in understanding these interactions.

Development of Chemical Sensors and Monitoring of Reactions

Derivatives of pyridine carboxylic acids have shown considerable promise in the development of chemical sensors and for the monitoring of chemical reactions. The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions and other analytes forms the basis of these applications.

One area of development is in the creation of chromogenic anion receptors. For instance, amides derived from pyridine-2,6-dicarboxylic acid have been synthesized and investigated for their ability to detect anions. These compounds exhibit color changes in the presence of specific anions, such as fluoride (B91410), allowing for visual detection. The sensing mechanism often involves hydrogen bonding interactions between the amide protons and the target anion, which perturbs the electronic structure of the molecule and leads to a change in its absorption spectrum.

Another significant application is in the development of luminescent probes. Pyridinedicarboxylate-Tb(III) complexes have been successfully utilized for the monitoring of adenosine triphosphate (ATP). In these systems, the pyridinedicarboxylate ligand acts as an "antenna" that absorbs light and transfers the energy to the central terbium(III) ion, which then emits light. The presence of ATP can either enhance or quench this luminescence, providing a sensitive method for its detection. The interaction between the sensor and the analyte can be modulated by factors such as π-π stacking and electrostatic interactions.

The table below summarizes the types of pyridine carboxylic acid derivatives used in sensing applications and their target analytes.

| Derivative Type | Sensing Mechanism | Target Analyte |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid amides | Chromogenic (Colorimetric) | Anions (e.g., Fluoride) |

| Pyridinedicarboxylate-Tb(III) complexes | Luminescent (Fluorometric) | ATP |

Furthermore, the separation and monitoring of pyridine carboxylic acid isomers themselves can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). Mixed-mode HPLC columns can effectively separate isomers based on small differences in their hydrophobicity and ionic properties, which is crucial for quality control and reaction monitoring in syntheses involving these compounds.

While specific applications of this compound in chemical sensors are yet to be widely reported, the principles established with related pyridine carboxylic acid derivatives suggest its potential as a building block for new sensing platforms. The electronic and steric influence of the dimethyl substitution could be exploited to tune the selectivity and sensitivity of such sensors.

Mechanistic Insights into Reactions Involving 4,5 Dimethylpyridine 3 Carboxylic Acid

Reaction Mechanism Elucidation for Synthetic Transformations (e.g., Nucleophilic Acyl Substitution)

The carboxylic acid group of 4,5-Dimethylpyridine-3-carboxylic acid is a key functional group that participates in a variety of synthetic transformations, most notably nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with another nucleophilic group. The general mechanism proceeds through the activation of the carbonyl carbon, making it more electrophilic and susceptible to attack by a nucleophile.

The reaction typically begins with the protonation of the carbonyl oxygen, particularly under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. A nucleophile (Nu-H) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating a leaving group. In the case of a carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, it is often protonated first to form a better leaving group, water (H₂O).

A common example is the Fischer esterification, where an alcohol acts as the nucleophile in the presence of an acid catalyst. Similarly, amides can be formed by reacting the carboxylic acid with an amine, often requiring high temperatures or coupling agents to facilitate the removal of water. The synthesis of related pyridine (B92270) carboxylic acids, such as 3,5-dimethylpyridine-4-carboxylic acid, has been achieved through the hydrolysis of the corresponding nitrile (3,5-Dimethylisonicotinonitrile) with hydrogen chloride at high temperatures, a transformation that also proceeds via nucleophilic attack on a carboxylic acid derivative precursor. chemicalbook.com

The synthesis of carboxylic anhydrides from carboxylic acids represents another important transformation. tmc.edu While specific studies on this compound are not prevalent, the general mechanism involves the use of dehydrating agents like oxalyl chloride or phosphorus pentoxide. tmc.edu In a reaction catalyzed by triphenylphosphine (B44618) oxide and oxalyl chloride, an acyl phosphonochloride intermediate is formed, which activates the carboxylic acid for attack by another carboxylate molecule. tmc.edu

Table 1: General Steps in Nucleophilic Acyl Substitution of this compound

| Step | Description | Intermediate/Product |

| 1. Carbonyl Activation | The carbonyl oxygen is protonated (in acidic media) to increase the electrophilicity of the carbonyl carbon. | Protonated carbonyl group |

| 2. Nucleophilic Attack | A nucleophile (e.g., alcohol, amine) attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred from the nucleophile to the hydroxyl group. | Zwitterionic intermediate |

| 4. Elimination | The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group). | Protonated final product |

| 5. Deprotonation | The protonated product is deprotonated to yield the final stable product (e.g., ester, amide). | Ester or Amide |

Detailed Studies of Catalytic Cycles and Intermediates

While specific, detailed studies on catalytic cycles involving this compound are limited in the provided literature, its structure allows it to participate in various metal-catalyzed reactions, either as a substrate or as a ligand. Pyridine and carboxylic acid moieties are common coordinating groups in organometallic chemistry.

In a hypothetical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling), the pyridine nitrogen and the carboxylate oxygen of this compound could coordinate to the metal center, influencing the catalytic activity and selectivity. A general catalytic cycle involves several key steps:

Oxidative Addition: The active catalyst, typically a Pd(0) complex, reacts with an organic halide or triflate, undergoing oxidation to a Pd(II) species.

Transmetalation (for Suzuki-type reactions): The Pd(II) complex reacts with an organoboron compound, transferring the organic group to the palladium center and forming a diorganopalladium(II) intermediate.

Reductive Elimination: This final step involves the formation of a new carbon-carbon bond between the two organic groups on the palladium, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Throughout this cycle, intermediates where the pyridine carboxylic acid is coordinated to the metal center are formed. The electronic properties of the 4,5-dimethylpyridine ring would influence the stability and reactivity of these intermediates. Copper-catalyzed reactions, such as the Chan-Lam coupling for C-N bond formation, also proceed through catalytic cycles involving Cu(I)/Cu(III) or Cu(II)/Cu(0) intermediates where ligands play a crucial role. researchgate.net The pyridine nitrogen in this compound could act as a directing group in C-H activation reactions, guiding the metal catalyst to a specific site on the molecule. researchgate.net

Table 2: Hypothetical Catalytic Cycle Involving a Pyridine Carboxylic Acid

| Step | Catalyst State | Description of Process |

| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into a carbon-halide bond of a substrate. |

| Coordination | Pd(II) | The pyridine carboxylic acid coordinates to the Pd(II) center. |

| Transmetalation/Carbometalation | Pd(II) | A second organic fragment is transferred to the palladium complex. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. |

Mechanistic Aspects of Pyridine Carboxylic Acid Interactions (e.g., with Metal Alkoxides)

The interaction between pyridine carboxylic acids and metal alkoxides is fundamentally an acid-base reaction. Metal alkoxides, M(OR)n, are strong bases, while the carboxylic acid functional group is acidic. The mechanism of this interaction is generally rapid and straightforward.

The reaction proceeds via a proton transfer from the acidic carboxylic acid group (-COOH) to the basic alkoxide ion (-OR). This results in the formation of a metal carboxylate salt and an alcohol molecule.

Reaction: R'-COOH + M(OR)n → R'-COOM(OR)n-1 + R-OH

Studies on the reactions between divalent metal alkoxides and various carboxylic acids have shown that these transformations are typically fast and complete, even at room temperature in organic solvents. researchgate.net The formation of a metal carboxylate from a metal methoxide (B1231860) and a carboxylic acid is a well-established reaction. researchgate.net The pyridine ring in this compound primarily influences the acidity (pKa) of the carboxylic acid group through its electronic effects, but the fundamental mechanism of the acid-base reaction with a metal alkoxide remains the same. The nitrogen atom can also potentially coordinate with the metal center in the resulting carboxylate salt.

Investigation of Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). The ease of this reaction depends significantly on the molecular structure of the carboxylic acid. For simple aliphatic carboxylic acids, this process requires very high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. libretexts.org

For pyridine carboxylic acids, the position of the carboxyl group on the ring is critical. Picolinic acids (pyridine-2-carboxylic acids) can decarboxylate through a zwitterionic intermediate, often referred to as the Hammick mechanism, where the nitrogen atom stabilizes the negative charge that develops on the ring after CO₂ departs. researchgate.net

However, for this compound (a substituted nicotinic acid), this ylide mechanism is not as favorable due to the carboxyl group's meta-position relative to the ring nitrogen. The decarboxylation of such heterocyclic carboxylic acids is thought to occur through different pathways:

Concerted Mechanism: Many decarboxylations proceed through a concerted mechanism involving a cyclic, six-membered transition state. masterorganicchemistry.com This is common for β-keto acids or malonic acids. For this compound to follow this path, a suitable substituent would need to be present at the C4 position to form the cyclic transition state.

Protonation Mechanism: Under strong acidic conditions, the pyridine nitrogen can be protonated. This protonation can facilitate the elimination of CO₂ by increasing the electron-withdrawing nature of the ring, thereby stabilizing the intermediate formed upon decarboxylation. researchgate.net

Four-Centered Transition State: In mass spectrometry studies of heterocyclic carboxylic acids, evidence suggests that CO₂ elimination upon electron impact can occur through a one-step fragmentation mechanism involving a four-centered transition state. sci-hub.se This involves the migration of the acidic proton to the ring carbon where the carboxyl group was attached, concurrent with C-C bond cleavage. sci-hub.se Thermal decarboxylation at high temperatures may follow a similar concerted pathway without charged intermediates. masterorganicchemistry.com

Table 3: Comparison of Potential Decarboxylation Mechanisms

| Mechanism | Key Feature | Applicability to this compound |

| Hammick (Ylide) Mechanism | Formation of a zwitterionic intermediate; requires nitrogen at the ortho position. | Unlikely; the carboxyl group is at the meta position. researchgate.net |

| Concerted Cyclic Mechanism | Six-membered cyclic transition state. | Possible if a suitable group is present at the C4 position to participate. masterorganicchemistry.com |

| Protonation Mechanism | Protonation of the pyridine nitrogen facilitates CO₂ loss. | Plausible under acidic conditions. researchgate.net |

| Four-Centered Transition State | Concerted cleavage and proton migration. | A proposed mechanism for thermal or electron-impact-induced decarboxylation. sci-hub.se |

Conclusion and Future Research Directions

Summary of Current Research Status on 4,5-Dimethylpyridine-3-carboxylic Acid

The current body of publicly accessible scientific literature indicates that this compound is a compound with a limited research profile. Its primary presence is noted in the catalogs of various chemical suppliers, where it is available for laboratory use, suggesting its role as a building block or intermediate in more complex chemical syntheses. chemscene.comcymitquimica.com

Detailed studies focusing exclusively on its synthesis, specific chemical properties, and applications are not extensively documented. However, its fundamental properties are known. It is a derivative of nicotinic acid (pyridine-3-carboxylic acid), a vital compound in the vitamin B3 family and a precursor in the synthesis of numerous pharmaceutical agents. google.comnih.govnih.gov The addition of two methyl groups at the 4 and 5 positions on the pyridine (B92270) ring is expected to modify its steric and electronic properties compared to its parent compound, influencing its reactivity and biological interactions.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 878794-22-0 | chemscene.com |

| Molecular Formula | C₈H₉NO₂ | chemscene.com |

| Molecular Weight | 151.16 g/mol | chemscene.com |

Emerging Trends and Challenges in Pyridine Carboxylic Acid Research

The broader family of pyridine carboxylic acids, to which this compound belongs, is a field of intense and dynamic research. Several key trends and challenges shape the scientific landscape.

Emerging Trends:

Drug Discovery and Enzyme Inhibition : Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry. nih.gov There is a significant and ongoing trend in their use to develop potent enzyme inhibitors for a wide array of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS. nih.govnih.gov Major pharmaceutical firms actively patent new molecular entities based on these structures, highlighting their therapeutic potential. nih.gov

Crystal Engineering and Co-crystals : A prominent research area is the use of pyridine carboxylic acids in supramolecular chemistry to form multi-component co-crystals and molecular salts. mdpi.comrsc.org This technique of "crystal engineering" is employed to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability, without altering the primary pharmacology of the drug. rsc.orgresearchgate.net

Advanced Materials Science : Beyond pharmaceuticals, there is growing interest in using pyridine dicarboxylic acids as monomers for the synthesis of novel polyesters and other polymers. researchgate.net These materials exhibit unique thermal properties and contribute to the development of safe, circular, and sustainable materials.

Sustainable Synthesis : An emerging frontier is the development of more direct and sustainable synthetic methods. This includes electrochemical strategies for the direct C-H carboxylation of pyridines using carbon dioxide (CO₂), which offers a more atom-economical route compared to traditional multi-step syntheses. researchgate.net

Challenges:

Industrial Scale-Up : A significant hurdle in the field is the transition from laboratory-scale synthesis to large-volume industrial production. Many reported synthetic routes for pyridine carboxylic acids are not economically viable or technically feasible on a large scale, which limits their commercial application. google.com

Site-Selectivity in Synthesis : Achieving regioselectivity in the functionalization of the pyridine ring remains a chemical challenge. For substituted pyridines, controlling the exact position of reactions like carboxylation is difficult, often leading to mixtures of isomers that require costly and complex purification steps. researchgate.net

Polymorphism : The tendency of these compounds to form different crystalline structures, or polymorphs, can be a challenge in drug development. An unexpected change to a more stable but less soluble polymorph can drastically affect a drug's bioavailability and market availability. researchgate.net

Prospective Research Avenues for this compound

Given the limited specific research on this compound against the backdrop of the broader field, several prospective research avenues can be identified.

Fundamental Synthesis and Characterization : The most immediate research opportunity is the development and publication of efficient, high-yield synthesis protocols for this compound. This would be followed by a comprehensive characterization of its physical, chemical, and spectroscopic properties, creating a foundational dataset for future studies.

Medicinal Chemistry Screening Programs : Leveraging the well-established importance of the pyridine carboxylic acid scaffold, a crucial research direction is to use this compound as a starting point for creating libraries of novel derivatives. nih.gov These derivatives should be subjected to systematic screening for biological activity, particularly as inhibitors of enzymes relevant to oncology, infectious diseases, and metabolic disorders. nih.gov The unique 4,5-dimethyl substitution pattern offers a distinct structural motif compared to more heavily studied isomers.

Agrochemical Applications : Pyridine-based compounds are widely used in the agrochemical industry. nih.gov Consequently, screening this compound and its esters or amides for potential herbicidal, fungicidal, or insecticidal properties represents a valuable and practical area of investigation.

Co-crystal Formation with APIs : A promising avenue lies in crystal engineering. Research should be undertaken to explore the ability of this compound to act as a co-former in the creation of co-crystals with existing APIs. mdpi.com The specific stereochemistry and hydrogen-bonding capabilities imparted by its functional groups could lead to the discovery of novel solid forms of drugs with enhanced pharmaceutical properties.

Polymer and Materials Science : The compound could be investigated as a specialty monomer or additive in polymer synthesis. Its rigid, aromatic structure could impart desirable thermal or mechanical properties to new materials, such as polyesters or polyamides. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4,5-dimethylpyridine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multicomponent reactions or functionalization of pre-existing pyridine scaffolds. For example:

- Knoevenagel condensation or Hantzsch pyridine synthesis can be adapted by introducing methyl groups at positions 4 and 5 during the cyclization step .

- Post-synthetic modification via methylation (e.g., using methyl iodide in the presence of a base) or carboxylic acid protection/deprotection strategies (e.g., tert-butyl esters hydrolyzed with TFA) may optimize yield .

- Solution-phase synthesis is preferred for small-scale research due to easier purification via column chromatography or recrystallization .

Advanced: How can researchers troubleshoot low yields in the carboxylation step of pyridine derivatives?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures reduces decarboxylation side reactions.

- Catalyst optimization : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity .

- In situ FTIR monitoring to track carboxylation progress and identify intermediates .

- Computational modeling (DFT calculations) to predict reactive sites and optimize reaction pathways .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer: